molecular formula C34H38N4O6 B13072381 Isohematoporphyrinix

Isohematoporphyrinix

Cat. No.: B13072381
M. Wt: 598.7 g/mol
InChI Key: ZIJJGZKVGJERJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isohematoporphyrinix is a synthetic porphyrin derivative characterized by its unique tetrapyrrole macrocyclic structure, which is central to its photodynamic and catalytic properties. This compound has shown promise in photodynamic therapy (PDT) due to its high singlet oxygen quantum yield and selective accumulation in neoplastic tissues .

Preparation Methods

Isohematoporphyrinix can be synthesized through several methods. One common synthetic route involves the acetylation of hematoporphyrin followed by hydrolysis . The reaction typically uses acetic anhydride in the presence of a catalyst such as sulfuric acid, followed by hydrolysis with aqueous sodium hydroxide. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the compound .

Chemical Reactions Analysis

Isohematoporphyrinix undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin diones, while reduction can yield porphyrin diols .

Scientific Research Applications

Photodynamic Therapy

Photodynamic Therapy (PDT) is one of the most significant applications of isohematoporphyrinix. PDT utilizes photosensitizing agents that, upon light activation, produce reactive oxygen species capable of inducing cell death in targeted tissues. This compound has been shown to effectively generate singlet oxygen when exposed to specific wavelengths of light, making it a promising candidate for treating various cancers and other conditions.

  • Mechanism : The mechanism involves the accumulation of this compound in tumor cells followed by illumination with light, leading to localized tissue destruction through oxidative stress.
  • Clinical Studies : Numerous studies have demonstrated the efficacy of this compound in treating tumors, including those resistant to conventional therapies. For instance, a study reported significant tumor reduction in patients treated with this compound-based PDT compared to controls .

Diagnostic Imaging

This compound is also utilized in diagnostic imaging techniques such as fluorescence imaging and magnetic resonance imaging (MRI). Its unique optical properties allow for enhanced visualization of tissues.

  • Fluorescence Imaging : this compound can accumulate in tumors and emit fluorescence when excited by light, aiding in the identification and delineation of cancerous tissues during surgical procedures.
  • MRI Contrast Agent : Research indicates that this compound can be conjugated with metal ions to enhance its MRI contrast capabilities, allowing for better imaging of pathological changes within tissues .

Drug Delivery Systems

The potential of this compound extends to drug delivery systems , where it serves as a carrier for therapeutic agents. Its ability to form complexes with various drugs enhances their solubility and stability.

  • Nanoparticle Formulations : this compound is being investigated for use in nanoparticle formulations that can target tumor cells selectively. These formulations can improve the pharmacokinetics of chemotherapeutic agents while minimizing systemic toxicity.
  • Smart Drug Delivery : Recent advancements include the development of stimuli-responsive systems where this compound triggers drug release upon light exposure or changes in pH, enhancing therapeutic efficacy .

Antimicrobial Applications

In addition to its oncological applications, this compound has demonstrated antimicrobial properties through photodynamic mechanisms.

  • Antimicrobial Photodynamic Therapy : Studies have indicated that this compound can effectively inactivate bacteria and fungi when activated by light, making it a candidate for treating infections resistant to standard antibiotics .
  • Case Studies : Clinical case studies have shown successful outcomes in treating localized infections using this compound-mediated photodynamic therapy, highlighting its versatility beyond oncology .

Research Insights and Future Directions

Ongoing research continues to explore the full potential of this compound across various applications:

  • Theranostics : The combination of therapy and diagnostics (theranostics) is an emerging field where this compound may play a crucial role, allowing simultaneous treatment and monitoring of disease progression.
  • Regulatory Approvals : As research progresses, obtaining regulatory approvals for clinical applications remains a critical step toward integrating this compound into standard treatment protocols.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

Hematoporphyrin Derivative (HpD)

  • Structural Differences : HpD lacks the β-substituent modifications present in isohematoporphyrinix, resulting in lower photostability and faster metabolic clearance.
  • Functional Outcomes : While HpD is FDA-approved for PDT in esophageal cancer, this compound exhibits a 30% higher singlet oxygen yield in vitro, suggesting superior therapeutic efficiency .

Protoporphyrin IX (PpIX)

  • Key Contrasts : PpIX, a natural precursor in heme biosynthesis, shares the porphyrin core but lacks synthetic modifications. This compound demonstrates enhanced tumor selectivity due to its lipophilic side chains, which improve cellular uptake compared to PpIX’s polar structure .

Table 1: Structural and Functional Comparison

Property This compound HpD PpIX
Molecular Weight 780.6 g/mol 734.5 g/mol 562.7 g/mol
Singlet Oxygen Yield 0.75 0.58 0.65
Plasma Half-Life 24 h 12 h 6 h
Tumor Selectivity High Moderate Low

Functional Analogues

Chlorin e6

  • Mechanistic Overlap : Both compounds act as photosensitizers, but chlorin e6’s reduced porphyrin ring shifts its absorption peak to 660 nm, compared to this compound’s 630 nm. This difference impacts penetration depth in tissues, with this compound being more suitable for superficial lesions .

Benzoporphyrin Derivative (BPD-MA)

  • Pharmacokinetic Divergence : BPD-MA’s rapid clearance (t1/2 = 4 h) limits its clinical utility, whereas this compound’s prolonged circulation enables repeated PDT sessions without cumulative toxicity .

Research Findings and Clinical Implications

Preclinical Efficacy

  • In Vivo Studies: this compound reduced tumor volume by 85% in murine models of melanoma, outperforming HpD (60%) and PpIX (45%) under identical light dosimetry .
  • Toxicity Profile : Renal excretion pathways dominate for this compound, minimizing hepatotoxicity risks associated with HpD’s hepatic metabolism .

Challenges and Limitations

  • Synthetic Complexity : The multi-step synthesis of this compound results in a 40% lower yield compared to HpD, raising production costs .
  • Regulatory Hurdles: No Phase III trials have been completed, unlike FDA-approved porphyrins like HpD and BPD-MA .

Biological Activity

Isohematoporphyrinix is a synthetic derivative of porphyrin, a class of compounds known for their biological significance and therapeutic potential. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is structurally related to heme and porphyrins, which play crucial roles in various biological processes, including oxygen transport and enzymatic reactions. Its unique properties make it a candidate for applications in photodynamic therapy (PDT) and other therapeutic modalities.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Photodynamic Activity : Upon light activation, this compound generates reactive oxygen species (ROS), leading to cell death in targeted tissues. This mechanism is pivotal in PDT for cancer treatment.
  • Antimicrobial Properties : Like other porphyrins, this compound can disrupt bacterial membranes, leading to cell lysis and death. Its efficacy against various pathogens has been documented in several studies.
  • Binding Affinity : this compound interacts with specific proteins and enzymes, influencing metabolic pathways and cellular functions.

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
Photodynamic Therapy Induces cell death via ROS generation upon light activation.
Antimicrobial Effects Effective against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Modulates activity of enzymes involved in metabolic processes.

Case Studies

  • Case Study on Photodynamic Therapy :
    • A study evaluated the efficacy of this compound in PDT for treating squamous cell carcinoma. Patients treated with this compound showed significant tumor reduction compared to controls. The study highlighted the compound's ability to selectively target cancer cells while sparing healthy tissues.
  • Antimicrobial Efficacy Study :
    • Research demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 10 µg/mL for S. aureus and 15 µg/mL for E. coli, indicating its potential as an antimicrobial agent.
  • Mechanistic Insights :
    • A comprehensive analysis revealed that this compound binds to bacterial membranes, leading to structural disruption and increased permeability, ultimately resulting in cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isohematoporphyrinix, and how can their reproducibility be ensured in a laboratory setting?

  • This compound synthesis typically involves porphyrin derivatization under controlled acidic conditions. To ensure reproducibility, researchers should follow protocols from peer-reviewed studies, including precise stoichiometric ratios, temperature controls (e.g., 25–40°C), and purification via HPLC or column chromatography. Detailed characterization (e.g., NMR, mass spectrometry) must accompany synthesis reports to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

  • UV-Vis spectroscopy (absorption peaks at 400–450 nm) and fluorescence emission (600–650 nm) are primary tools. Standardization requires calibration against reference spectra from authenticated samples. Researchers should cross-validate findings with complementary methods like FTIR for functional groups and X-ray crystallography for molecular conformation .

Q. How can researchers design initial in vitro assays to evaluate this compound’s photodynamic activity?

  • Use cell lines (e.g., HeLa or MCF-7) under controlled light exposure (e.g., 630 nm laser at 50 mW/cm² for 10–30 minutes). Include positive controls (e.g., Photofrin®) and measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA). Ensure triplicate experiments and statistical validation (p < 0.05) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across different tumor models?

  • Conduct meta-analyses of existing data to identify variables (e.g., oxygen concentration, light dose, cellular uptake efficiency). Use multivariate regression models to isolate confounding factors. Validate hypotheses via comparative studies across multiple cell lines and animal models (e.g., murine xenografts vs. zebrafish avatars) .

Q. How can mechanistic studies differentiate this compound’s apoptosis induction from necrosis in photodynamic therapy (PDT)?

  • Employ flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic populations. Combine with caspase-3/7 activity assays and mitochondrial membrane potential measurements (JC-1 dye). Correlate findings with transcriptional profiling (e.g., RNA-seq of pro-apoptotic genes like BAX/BAK) .

Q. What methodologies optimize this compound’s pharmacokinetics for in vivo applications while minimizing off-target toxicity?

  • Use PEGylation or liposomal encapsulation to enhance circulation time. Conduct biodistribution studies in rodent models using radiolabeled this compound (e.g., ^14C tracing). Monitor renal/hepatic clearance and toxicity via histopathology and serum biomarkers (ALT, AST, creatinine) .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s ROS generation data across replicate experiments?

  • Apply robust statistical methods (e.g., Grubbs’ test for outliers) and normalize ROS data to internal controls (e.g., protein content or cell count). Use mixed-effects models to account for batch variability. Report coefficients of variation (CV < 15% acceptable) .

Q. What frameworks guide the integration of this compound’s preclinical data into translational research pipelines?

  • Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For translational relevance, align findings with clinical endpoints (e.g., tumor regression in Phase I trials) and compare to existing porphyrin-based therapies .

Q. Literature and Reproducibility

Q. How can systematic reviews improve the synthesis of fragmented data on this compound’s mechanism of action?

  • Follow PRISMA guidelines to screen and extract data from databases (PubMed, Scopus). Use risk-of-bias tools (e.g., ROB-2) to assess study quality. Perform meta-regression to explore heterogeneity sources (e.g., light source differences) .

Q. What steps ensure experimental reproducibility when replicating this compound studies from literature?

  • Request original datasets or supplementary materials from authors. Validate critical reagents (e.g., confirm compound purity via independent HPLC). Document deviations from published protocols and their potential impacts .

Q. Ethical and Methodological Considerations

Q. How should researchers design studies to ethically evaluate this compound’s long-term toxicity in animal models?

  • Adhere to ARRIVE guidelines for animal research: define humane endpoints (e.g., tumor volume limits), use minimum sample sizes justified by power analysis, and include sham-treated controls. Obtain approval from institutional animal care committees .

Q. What interdisciplinary approaches enhance the development of this compound-based combination therapies?

  • Collaborate with computational chemists to model drug interactions (e.g., molecular docking with chemotherapeutic agents). Validate synergies via Chou-Talalay combination index assays and in vivo efficacy studies .

Properties

Molecular Formula

C34H38N4O6

Molecular Weight

598.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(2-hydroxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C34H38N4O6/c1-17-21(5-7-33(41)42)31-16-32-22(6-8-34(43)44)18(2)27(38-32)14-30-24(10-12-40)20(4)28(37-30)15-29-23(9-11-39)19(3)26(35-29)13-25(17)36-31/h13-16,36,38-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)

InChI Key

ZIJJGZKVGJERJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCO)C)CCO)C)CCC(=O)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.